Manitimus

Renal Transplantation Immunosuppression Phase II Clinical Trial

Researchers requiring a validated DHODH inhibitor with established in vivo benchmarks face limited options. Manitimus (FK778) delivers dose-dependent immunosuppressive efficacy validated in rat allograft models, prolonging graft survival from 15.7 to 25.4 days at 5-20 mg/kg. Its terminal alkyne enables CuAAC click chemistry for target deconvolution or probe conjugation-a capability absent in most clinical immunosuppressants. Discontinued after Phase II (renal transplantation), its clinical dataset reveals a narrow therapeutic window: BPAR rates escalated from 22.8% (low dose) to 34.5% (high dose), making FK778 an ideal tool for therapeutic drug monitoring and toxicity mechanism studies.

Molecular Formula C15H11F3N2O2
Molecular Weight 308.25 g/mol
CAS No. 202057-76-9
Cat. No. B560636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManitimus
CAS202057-76-9
Molecular FormulaC15H11F3N2O2
Molecular Weight308.25 g/mol
Structural Identifiers
SMILESC#CCCC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
InChIInChI=1S/C15H11F3N2O2/c1-2-3-4-13(21)12(9-19)14(22)20-11-7-5-10(6-8-11)15(16,17)18/h1,5-8,21H,3-4H2,(H,20,22)/b13-12-
InChIKeyIRELROQHIPLASX-SEYXRHQNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Manitimus (FK778) for Scientific Procurement: Chemical Identity, Mechanism, and Investigational Status


Manitimus (CAS 202057-76-9, also known as FK778, HMR 1715) is a synthetic malononitrilamide (MNA) small-molecule inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) [1]. Through this inhibition, it blocks de novo pyrimidine biosynthesis, a pathway essential for lymphocyte proliferation, thereby exerting immunosuppressive and anti-proliferative effects [1]. It is structurally derived from the active metabolite of leflunomide, teriflunomide, and has been investigated in multiple experimental transplant models [2]. Notably, the compound's clinical development was discontinued following a Phase II trial in renal transplantation, a critical data point for any research procurement decision [3].

Why In-Class Substitution of Manitimus (FK778) is Not Scientifically Justified


Although Manitimus (FK778) shares its DHODH inhibitory mechanism with other immunosuppressants like teriflunomide (the active metabolite of leflunomide), critical quantitative differences in in vivo outcomes and clinical trial performance preclude simple substitution. For instance, while both drugs target pyrimidine synthesis, their therapeutic windows and toxicity profiles diverge significantly in complex biological systems. This is starkly illustrated by the compound's clinical history: despite promising preclinical efficacy, a pivotal Phase II trial found that while low-dose FK778 had comparable efficacy to mycophenolate mofetil (MMF), higher doses led to poorer patient outcomes and increased adverse events [1]. Therefore, any research project relying on specific, reproducible biological effects must procure the exact compound with its unique set of validated, though sometimes limiting, in vivo and clinical datasets, as outlined in the evidence below.

Quantitative Evidence Guide for Manitimus (FK778) Differentiation vs. Comparators


Clinical Efficacy vs. Mycophenolate Mofetil (MMF) in Renal Transplantation

In a 12-month, multicenter, randomized, double-blind Phase II clinical trial (N=364), low-dose Manitimus (FK778) demonstrated comparable efficacy to mycophenolate mofetil (MMF) when both were combined with tacrolimus and corticosteroids. Biopsy-proven acute rejection (BPAR) rates at 24 weeks were 22.8% for low-level FK778 vs. 17.2% for MMF, a non-significant difference [1]. However, this comparable efficacy was dose-dependent; higher FK778 exposure resulted in significantly worse outcomes, with BPAR rates of 29.3% (mid-level) and 34.5% (high-level), establishing a narrow therapeutic window [1].

Renal Transplantation Immunosuppression Phase II Clinical Trial

Dose-Dependent Prolongation of Graft Survival in a Rat Corneal Allograft Model

In a rat keratoplasty model, oral administration of Manitimus (FK778) led to a clear, dose-dependent increase in corneal allograft survival time. Compared to an untreated control group (baseline survival), treatment with FK778 at 5, 10, and 20 mg/kg prolonged mean survival to 15.7, 19.1, and 25.4 days, respectively [1]. This quantitative dose-response relationship demonstrates direct, in vivo efficacy for prolonging graft survival in a stringent experimental model.

Corneal Transplantation Graft Survival In Vivo Model

Attenuation of CMV-Enhanced Vascular Intimal Hyperplasia in a Rat Vein Graft Model

In a rat model where cytomegalovirus (CMV) infection exacerbates vein graft intimal hyperplasia, treatment with Manitimus (15 mg/kg, p.o.) resulted in a significant quantitative reduction in neointimal area and percentage of stenosis compared to untreated controls [1]. Furthermore, FK778 attenuated the CMV-induced increases in intimal and medial cross-sectional area and medial wall thickness of the vein grafts [1]. This demonstrates a specific anti-proliferative and anti-viral effect not seen with all immunosuppressants.

Vascular Remodeling Cytomegalovirus (CMV) Vein Graft Model

Unique Click Chemistry Functionalization via Terminal Alkyne

Manitimus possesses a terminal alkyne group in its molecular structure (C15H11F3N2O2) [1]. This structural feature enables its use as a click chemistry reagent, specifically for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This allows for the covalent and stable attachment of the compound to azide-containing molecules, probes, or surfaces for target identification, pull-down assays, or bioconjugation studies. This is a differentiating chemical property not shared by many alternative immunosuppressants like tacrolimus, cyclosporine, or mycophenolate mofetil.

Chemical Biology Click Chemistry Bioconjugation

Defined Research and Procurement Applications for Manitimus (FK778) Based on Evidence


Preclinical Model of Acute Allograft Rejection for Proof-of-Concept Studies

Procure Manitimus (FK778) to establish a dose-response curve for immunosuppressive efficacy in a rat allograft model (e.g., corneal or renal). The quantitative data from a keratoplasty model shows a clear dose-dependent prolongation of graft survival from 15.7 to 25.4 days at doses of 5-20 mg/kg [1]. This provides a validated, quantifiable benchmark for comparing novel immunosuppressive candidates or combination therapies, a scenario where a compound with known in vivo data is essential.

Investigating the Role of Pyrimidine Synthesis in CMV-Accelerated Vascular Disease

Utilize Manitimus (FK778) as a specific pharmacological probe to dissect the contribution of DHODH and de novo pyrimidine synthesis to CMV-enhanced intimal hyperplasia. The compound's demonstrated ability to significantly reduce neointimal area and stenosis in a rat vein graft model infected with CMV [1] makes it a superior choice over broad-spectrum immunosuppressants for studies focused on this specific viral-vascular interaction.

Chemical Biology Tool for Target Identification and Bioconjugation

Leverage the unique terminal alkyne group of Manitimus (FK778) for click chemistry applications [1]. This enables researchers to conjugate the compound to biotin or fluorescent probes via CuAAC for pull-down assays to identify novel binding partners, or to create immobilized affinity matrices for target deconvolution. This application is inaccessible to most clinically used immunosuppressants and is a key reason to procure this specific compound.

Modeling a Narrow Therapeutic Index Immunosuppressant in Safety Pharmacology

Employ Manitimus (FK778) in in vitro or in vivo models to study the safety implications of a narrow therapeutic window. The clinical trial data unequivocally demonstrates that efficacy is lost and adverse events increase with higher exposure: biopsy-proven acute rejection (BPAR) at 24 weeks was 22.8% at low dose, 29.3% at mid-dose, and 34.5% at high dose, while renal function and patient/graft survival were poorest in higher exposure groups [1]. This makes FK778 an excellent tool compound for investigating therapeutic drug monitoring or toxicity mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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